molecular formula C16H16O2 B13835706 4,4'-Stilbenedimethanol

4,4'-Stilbenedimethanol

Cat. No.: B13835706
M. Wt: 240.30 g/mol
InChI Key: IQGIEQUZEXHPME-UHFFFAOYSA-N
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Description

4,4'-Stilbenedimethanol (C₁₆H₁₆O₂) is a stilbene derivative featuring two methanol (-CH₂OH) groups at the para positions of its benzene rings, connected by an ethylene (-CH=CH-) bridge. Stilbene derivatives are widely studied for their photophysical properties, polymer applications, and biological activity . The methanol groups enhance solubility in polar solvents and enable functionalization for materials science or pharmaceutical applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol

InChI

InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2

InChI Key

IQGIEQUZEXHPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.

Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Stannous chloride (SnCl2) is frequently used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: More reduced stilbene derivatives.

    Substitution: Tosylates and other substituted derivatives.

Scientific Research Applications

4,4’-Stilbenedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Azobisbenzenemethanol

  • Structure: Contains an azo (-N=N-) bridge instead of ethylene, with methanol groups at para positions .
  • Key Differences: The azo group imparts photoresponsive behavior (e.g., cis-trans isomerism under UV light), unlike the rigid ethylene bridge in stilbenedimethanol.
  • Applications : Used in dyes and stimuli-responsive materials due to reversible azo bond cleavage .

4,4'-Methylenebis(2,6-dimethylphenol)

  • Structure: Features a methylene (-CH₂-) bridge and phenolic -OH groups .
  • Key Differences: Phenolic groups increase acidity (pKa ~10) compared to methanol (-CH₂OH, pKa ~15), making it more reactive in polymerization.
  • Applications: A key monomer in epoxy resins and flame retardants due to its thermal stability .

4,4'-Dimethylbenzil

  • Structure : A benzil derivative with methyl groups and diketone (-C=O) functional groups .
  • Key Differences: The diketone moiety acts as a photoinitiator in UV-curable polymers, unlike the non-conjugated methanol groups in stilbenedimethanol.
  • Applications : Used in photopolymerization and organic synthesis .

4,4'-Diaminodiphenylethane Coordination Compounds

  • Structure: Ethylene bridge with amino (-NH₂) groups, enabling metal coordination .
  • Key Differences: Amino groups facilitate chelation with transition metals (e.g., Cd, Co), forming coordination polymers for catalytic or sensing applications .

4,4'-Stilbenediol (Ethylstilbestrol)

  • Structure : Ethylene bridge with hydroxyl (-OH) groups at para positions .
  • Key Differences: Hydroxyl groups increase hydrogen-bonding capacity, enhancing biological activity (e.g., estrogenic effects) compared to methanol derivatives .

Data Table: Comparative Analysis of 4,4'-Stilbenedimethanol and Analogues

Compound Bridge Functional Groups Molecular Weight Key Applications Reference
This compound Ethylene -CH₂OH 240.29 Polymers, pharmaceuticals Inferred
4,4'-Azobisbenzenemethanol Azo -CH₂OH 258.27 Dyes, stimuli-responsive
4,4'-Methylenebis(2,6-DMP) Methylene -OH 270.36 Epoxy resins, flame retardants
4,4'-Dimethylbenzil None -C=O 238.28 Photoinitiators
4,4'-Diaminodiphenylethane Ethylene -NH₂ 240.32 Coordination polymers
4,4'-Stilbenediol Ethylene -OH 226.23 Biological agents

Research Findings and Functional Insights

  • Photophysical Behavior: Ethylene bridges in stilbene derivatives enable π-conjugation, useful in OLEDs and fluorescent probes. Methanol groups modify solubility without disrupting conjugation .
  • Biological Activity: Hydroxyl-bearing analogues like 4,4'-stilbenediol show estrogenic effects, while methanol derivatives may serve as prodrugs with reduced reactivity .
  • Coordination Chemistry: Amino or hydroxyl groups enhance metal-binding capacity, as seen in Cd(II) and Co(II) coordination polymers .
  • Polymer Applications: Methylenebis phenols are preferred for high-temperature stability, whereas azobis compounds are niche in photoresponsive materials .

Biological Activity

4,4'-Stilbenedimethanol, a stilbene derivative, has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article explores its biological mechanisms, effects on various cell types, and relevant studies that highlight its significance in biomedical research.

Chemical Structure and Properties

This compound is characterized by its two hydroxymethyl groups attached to the stilbene backbone. This structure is crucial for its biological activity, influencing interactions with cellular targets and pathways.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. Some key mechanisms include:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in reducing oxidative stress within cells. This mechanism is particularly important in aging and neurodegenerative diseases .
  • Cell Proliferation Modulation : Studies have shown that this compound can promote cell proliferation at lower concentrations while exhibiting cytotoxic effects at higher doses. This duality suggests a concentration-dependent mechanism of action .
  • Metal Ion Interaction : Similar to other stilbene derivatives, it can form stable complexes with metal ions, influencing various biochemical pathways.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. It has been shown to reduce superoxide anion levels significantly, contributing to cellular protection against oxidative damage. This property is particularly beneficial in contexts such as:

  • Neuroprotection : Its antioxidant effects may help mitigate neurodegenerative processes by protecting neurons from oxidative stress .
  • Anti-inflammatory Effects : By reducing oxidative stress, it may also play a role in diminishing inflammation-related damage in tissues.

Cytotoxicity and Cell Proliferation

The compound was evaluated for cytotoxicity using the MTT assay on C2C12 cell lines at varying concentrations (1 µM, 10 µM, and 100 µM). The findings are summarized in the table below:

Concentration (µM)Cell Viability (%)Observations
1~90%No significant toxicity
10~85%Slight reduction in viability
100~40%Significant cytotoxicity observed

At lower concentrations (1 µM and 10 µM), this compound promoted cell viability. However, at higher concentrations (100 µM), it exhibited substantial cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of stilbene derivatives including this compound. Notable findings include:

  • A study demonstrated that modified stilbene derivatives could enhance muscle cell proliferation while exhibiting minimal toxicity at certain concentrations. These findings suggest potential applications in muscle regeneration therapies .
  • Another investigation highlighted the compound's ability to improve antioxidant capacity in aging-related diseases, indicating its therapeutic potential in age-associated conditions .

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